(3-Fluorophenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-16-6-3-5-14(12-16)18(23)21-10-8-20(9-11-21)13-15-4-1-2-7-17(15)22(24)25/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODXGRITUCQNPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, followed by the introduction of the 3-fluorophenyl group and the 2-nitrobenzyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(3-Fluorophenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key structural features and properties of the target compound with analogs:
| Compound Name | Substituents on Piperazine/Phenyl | Melting Point (°C) | Key Properties/Activities | Evidence Source |
|---|---|---|---|---|
| (3-Fluorophenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone | 2-Nitrobenzyl (piperazine), 3-Fluorophenyl (methanone) | N/A | Herbicidal activity (pre-emergence) | |
| 4-(5-Chloro-2-methylphenyl)piperazin-1-ylmethanone (PPZ1) | 5-Chloro-2-methylphenyl (piperazine), 3-Fluorophenyl (methanone) | N/A | TRPC3/6/7 channel activation, neuroprotection | |
| (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone | 4-Hydroxyphenyl (piperazine), 3-Bromophenyl (methanone) | 153–154 | Enhanced solubility due to hydroxyl group | |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone (23) | 4-Fluorobenzyl (piperazine), 3-Nitrophenyl (methanone) | 110–112 | Tyrosine kinase inhibition potential | |
| (2-Chlorophenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone | 2-Nitrobenzyl (piperazine), 2-Chlorophenyl (methanone) | N/A | Strong herbicidal activity against Amaranthus retroflexus |
Key Observations:
- Substituent Position Matters : The target compound’s 2-nitrobenzyl group (piperazine-linked) contrasts with PPZ1’s 5-chloro-2-methylphenyl group, which confers TRPC6 selectivity .
- Electron-Withdrawing Effects : Nitro groups enhance herbicidal activity in benzyl positions (e.g., target compound vs. 2-chlorophenyl analog), while chloro/methyl groups favor ion channel modulation .
- Hydroxyl Groups : 4-Hydroxyphenyl analogs exhibit higher solubility (melting points ~150–160°C) compared to nitro-containing compounds, which are often oils or amorphous solids .
Herbicidal Activity
- Target Compound: Demonstrates pre-emergence herbicidal activity against Echinochloa crusgalli and Lolium perenne, with efficacy linked to the 2-nitrobenzyl group’s electron-withdrawing nature .
- Analog: (2-Chlorophenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone shows superior activity against Amaranthus retroflexus, suggesting that chloro substituents on the methanone phenyl enhance target specificity .
Neurological and Channel Modulation
- PPZ1 : Activates TRPC6 channels via BDNF signaling, but cross-reactivity with TRPC3/7 limits therapeutic specificity .
Biological Activity
(3-Fluorophenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone is a piperazine derivative that has garnered attention for its potential biological activities. This compound exhibits a complex structure, featuring a piperazine ring substituted with both a 3-fluorophenyl group and a 2-nitrobenzyl group, which may influence its pharmacological properties. The following sections detail the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with 2-nitrobenzyl chloride. This process usually employs nucleophilic substitution in the presence of a base such as potassium carbonate, and is conducted under reflux conditions in solvents like ethanol or acetonitrile to ensure complete conversion.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. For instance, it may function as an agonist or antagonist at certain receptors, thereby modulating various biological pathways. Preliminary studies suggest that the nitro group can be reduced to an amino group, potentially altering the compound's bioactivity.
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For example, derivatives with similar piperazine structures have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with minimum inhibitory concentrations (MICs) as low as 1 µg/mL . This suggests that modifications to the piperazine framework can enhance antimicrobial potency.
Anticancer Activity
Research has indicated that certain piperazine derivatives can exert anticancer effects. In particular, compounds with structural similarities to this compound have demonstrated cytotoxicity against various cancer cell lines, including Caco-2 and A549 cells. Notably, some derivatives exhibited significant reductions in cell viability without inducing cytotoxicity at lower concentrations .
Study on Tyrosinase Inhibition
A study focused on related piperazine derivatives found that certain compounds acted as competitive inhibitors of tyrosinase, an enzyme implicated in melanin production. One specific derivative showed an IC50 value of 0.18 µM, significantly outperforming traditional inhibitors like kojic acid (IC50 = 17.76 µM) in terms of potency against tyrosinase from Agaricus bisporus. This highlights the potential for developing new antimelanogenic agents based on the piperazine scaffold.
Structure-Activity Relationship (SAR)
The structure-activity relationship for compounds similar to this compound reveals that modifications to the aromatic substituents greatly influence biological activity. For example, introducing different halogen groups or varying the length of alkyl chains can enhance or diminish antimicrobial and anticancer activities .
Data Table: Biological Activity Overview
| Compound | Biological Activity | Target | IC50/MIC |
|---|---|---|---|
| This compound | Antimicrobial | MRSA | 1 µg/mL |
| Related Piperazine Derivative | Tyrosinase Inhibition | Tyrosinase | 0.18 µM |
| Piperazine Analog | Anticancer | Caco-2 Cells | 39.8% Viability Reduction |
Q & A
Q. What are the common synthetic routes for (3-Fluorophenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the piperazine intermediate via nucleophilic substitution (e.g., reacting 1-(2-nitrobenzyl)piperazine with 3-fluorobenzoyl chloride).
- Step 2: Coupling under basic conditions (e.g., DCM with DIEA) to form the methanone backbone .
Key Factors Affecting Yield: - Solvent Choice: Anhydrous DCM minimizes side reactions.
- Temperature: Room temperature avoids decomposition of nitro groups.
- Purification: Flash chromatography or crystallization (e.g., with EtO) improves purity, though yields average 50–60% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- H/C NMR: Confirms regiochemistry of the nitrobenzyl and fluorophenyl groups. For example, aromatic protons appear at δ 7.2–8.0 ppm, while piperazine CH signals are at δ 2.4–3.8 ppm .
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H] at m/z 384.1).
- IR Spectroscopy: Detects carbonyl (C=O, ~1680 cm) and nitro (NO, ~1520 cm) stretches .
Intermediate Research Questions
Q. What in vitro models are used to assess its kinase inhibitory activity?
Methodological Answer:
- Kinase Assays: Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive ELISA-based protocols. IC values are determined via dose-response curves .
- Cell-Based Models: Cancer cell lines (e.g., HeLa, MCF-7) treated with the compound are analyzed for proliferation inhibition (MTT assay) and apoptosis markers (e.g., caspase-3 activation) .
Q. How to validate target engagement in its mechanism of action?
Methodological Answer:
- Radioligand Binding Assays: Compete with H-labeled ligands (e.g., dopamine or serotonin receptor antagonists) to measure affinity (K) .
- Western Blotting: Assess downstream signaling (e.g., phosphorylation of ERK or AKT in neuroprotective studies) .
Advanced Research Questions
Q. How does the nitro group in the 2-nitrobenzyl substituent affect biological activity compared to other substituents?
Methodological Answer:
- Comparative SAR Studies: Replace the nitro group with methoxy () or chloro () and test in kinase/receptor assays.
- Nitro Group: Enhances electron-withdrawing effects, improving kinase inhibition (IC < 1 µM) but may reduce blood-brain barrier permeability .
- Methoxy Group: Increases lipophilicity, enhancing CNS activity (e.g., serotonin receptor modulation) .
Data-Driven Strategy: Use molecular docking to compare binding poses in kinase/receptor active sites .
Q. What experimental strategies can resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Standardized Assays: Use identical cell lines (e.g., NIH/3T3 for neuroprotection) and positive controls (e.g., fluoxetine for antidepressant activity) to reduce variability .
- Meta-Analysis: Cross-reference preclinical data (e.g., IC ranges for kinase inhibition) with patented applications to identify consensus targets .
Q. How to design SAR studies to optimize neuroprotective effects?
Methodological Answer:
Q. What are the solubility and stability challenges during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
